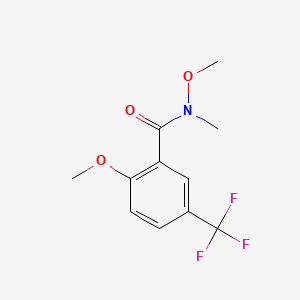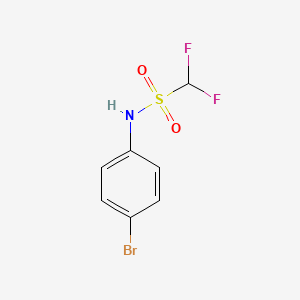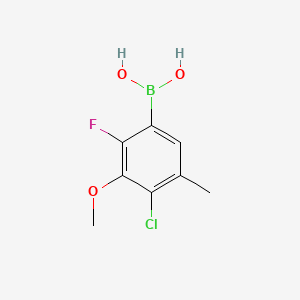
Lenalidomide-5'-CO-C2-alkyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lenalidomide-5’-CO-C2-alkyne is a derivative of lenalidomide, a well-known immunomodulatory drug used primarily in the treatment of multiple myeloma and myelodysplastic syndromes. This compound is designed to enhance the therapeutic properties of lenalidomide by incorporating an alkyne functional group, which can be used for further chemical modifications and bioconjugation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Lenalidomide-5’-CO-C2-alkyne typically involves the following steps:
Bromination: The starting material, methyl 2-methyl-3-nitrobenzoate, is brominated using N-bromosuccinimide in the presence of a radical initiator like α,α’-azo-bis-isobutyronitrile.
Condensation: The brominated product is then condensed with 3-aminopiperidine-2,6-dione in the presence of a base such as triethylamine in a solvent like dimethylformamide.
Cyclization: The intermediate product undergoes cyclization to form the core structure of lenalidomide.
Alkyne Introduction: The alkyne group is introduced through a coupling reaction, typically using a palladium-catalyzed Sonogashira coupling reaction with an appropriate alkyne reagent.
Industrial Production Methods: For industrial-scale production, the process is optimized for higher yields and purity. This involves:
- Using scalable and green chemistry approaches to minimize environmental impact.
- Employing continuous flow reactors for better control over reaction conditions.
- Implementing purification techniques like crystallization and chromatography to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Lenalidomide-5’-CO-C2-alkyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation over palladium on carbon or other reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium azide in dimethylformamide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or thioethers
Aplicaciones Científicas De Investigación
Lenalidomide-5’-CO-C2-alkyne has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in bioconjugation techniques to attach biomolecules like proteins or nucleic acids.
Medicine: Investigated for its potential to enhance the efficacy of lenalidomide in cancer therapy.
Industry: Utilized in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of Lenalidomide-5’-CO-C2-alkyne is similar to that of lenalidomide. It modulates the activity of the CRL4 CRBN E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent degradation of specific protein substrates. This results in the inhibition of cancer cell proliferation and induction of apoptosis. The alkyne group allows for additional modifications that can enhance its binding affinity and specificity for molecular targets .
Comparación Con Compuestos Similares
Thalidomide: The parent compound with similar immunomodulatory properties but higher toxicity.
Pomalidomide: Another derivative with enhanced potency and reduced side effects.
Carvykti (ciltacabtagene autoleucel): A CAR-T cell therapy used for multiple myeloma.
Tecvayli (teclistamab): A bispecific T-cell engager used for multiple myeloma
Uniqueness: Lenalidomide-5’-CO-C2-alkyne stands out due to its alkyne functional group, which allows for further chemical modifications and bioconjugation, making it a versatile tool in both research and therapeutic applications.
Propiedades
Fórmula molecular |
C18H17N3O4 |
|---|---|
Peso molecular |
339.3 g/mol |
Nombre IUPAC |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]pent-4-ynamide |
InChI |
InChI=1S/C18H17N3O4/c1-2-3-4-15(22)19-12-5-6-13-11(9-12)10-21(18(13)25)14-7-8-16(23)20-17(14)24/h1,5-6,9,14H,3-4,7-8,10H2,(H,19,22)(H,20,23,24) |
Clave InChI |
UYJKPWOIGPOHAE-UHFFFAOYSA-N |
SMILES canónico |
C#CCCC(=O)NC1=CC2=C(C=C1)C(=O)N(C2)C3CCC(=O)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(1S,3'R,4'S,5'S,6'R)-6,6'-bis(hydroxymethyl)-3H-spiro[2-benzofuran-1,2'-oxane]-3',4',5'-triol](/img/structure/B14769946.png)

![2-[[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14769951.png)





